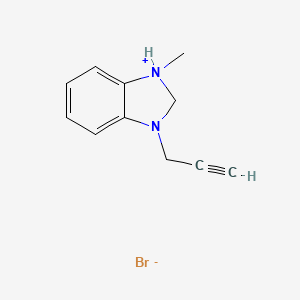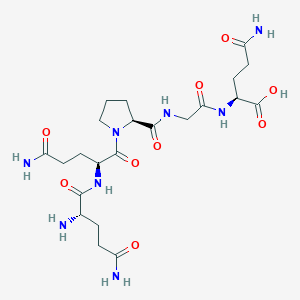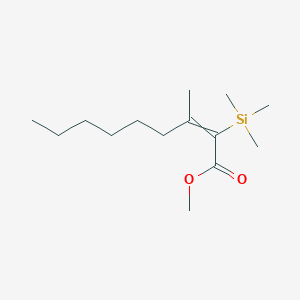
Methyl 3-methyl-2-(trimethylsilyl)non-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-methyl-2-(trimethylsilyl)non-2-enoate is an organic compound characterized by the presence of a trimethylsilyl group. This compound is notable for its unique structural features, which include a non-2-enoate backbone with a trimethylsilyl group attached to the second carbon and a methyl group attached to the third carbon. The trimethylsilyl group is known for its chemical inertness and large molecular volume, making it useful in various applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methyl-2-(trimethylsilyl)non-2-enoate typically involves the use of trimethylsilylating reagents. One common method is the reaction of a suitable precursor with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-methyl-2-(trimethylsilyl)non-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into alkanes or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction can produce alkanes .
Aplicaciones Científicas De Investigación
Methyl 3-methyl-2-(trimethylsilyl)non-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It may serve as an intermediate in the production of drugs and other therapeutic agents.
Industry: The compound is used in the manufacture of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-methyl-2-(trimethylsilyl)non-2-enoate involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily shielding reactive sites on the molecule during chemical reactions. This allows for selective reactions to occur at other sites on the molecule .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-nonenoate: Similar in structure but lacks the trimethylsilyl group.
Trimethylsilyl ethyl esters: These compounds also contain the trimethylsilyl group but differ in the ester backbone.
Uniqueness
Methyl 3-methyl-2-(trimethylsilyl)non-2-enoate is unique due to the presence of both a trimethylsilyl group and a methyl group on the non-2-enoate backbone. This combination imparts distinct chemical properties, such as increased stability and reactivity under specific conditions .
Propiedades
Número CAS |
835652-88-5 |
|---|---|
Fórmula molecular |
C14H28O2Si |
Peso molecular |
256.46 g/mol |
Nombre IUPAC |
methyl 3-methyl-2-trimethylsilylnon-2-enoate |
InChI |
InChI=1S/C14H28O2Si/c1-7-8-9-10-11-12(2)13(14(15)16-3)17(4,5)6/h7-11H2,1-6H3 |
Clave InChI |
OCNPDDHRCLEYTF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=C(C(=O)OC)[Si](C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


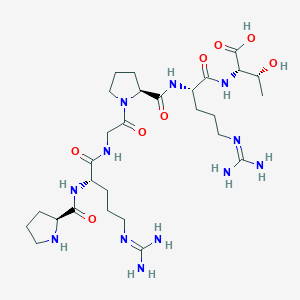
![(1S,5R)-1-(Triethylsilyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14201129.png)
![N-Hydroxy-N-phenyl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B14201146.png)
![Spiro[1,4-dioxane-2,9'-fluorene]](/img/structure/B14201151.png)
![{4-[(4-Bromophenyl)methyl][1,4'-bipiperidin]-1'-yl}(2-methoxyphenyl)methanone](/img/structure/B14201153.png)
![2-Pyrrolidinone, 1-[(2-bromophenyl)sulfonyl]-](/img/structure/B14201161.png)
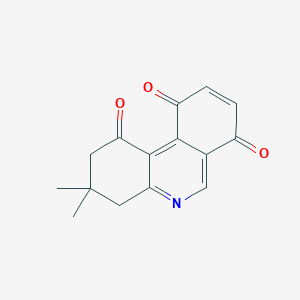

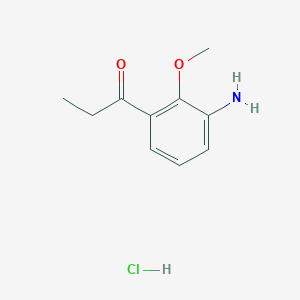
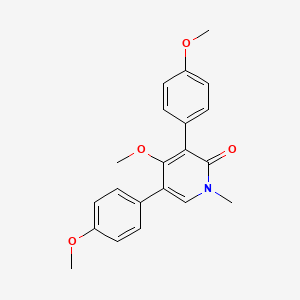
![4,6-Bis[(4-fluorophenyl)methoxy]-1,3,5-triazin-2(1H)-one](/img/structure/B14201184.png)

